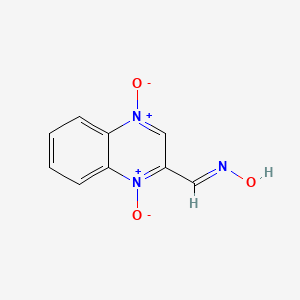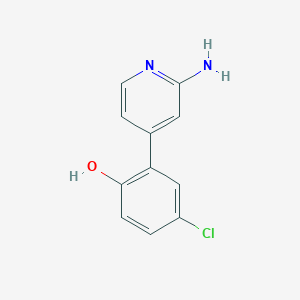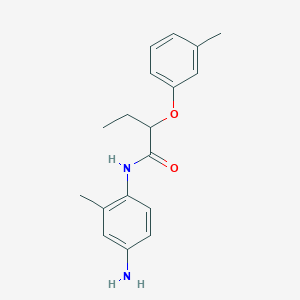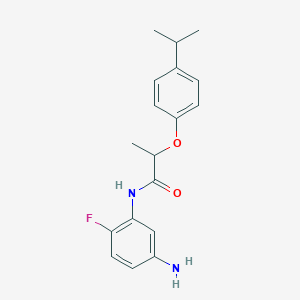![molecular formula C10H4BrClN2O2 B1451256 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 2251053-06-0](/img/structure/B1451256.png)
6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Overview
Description
6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound characterized by its unique fused benzofuran-pyrimidine ring structure, featuring bromine and chlorine atoms. This compound, due to its distinctive chemical structure, holds significant interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of Benzofuran Ring: : The process begins with the formation of the benzofuran ring through a cyclization reaction.
Pyrimidine Ring Formation: : Subsequent construction of the pyrimidine ring involves nucleophilic substitution reactions.
Halogenation: : Introduction of bromine and chlorine atoms into the respective positions of the fused ring system is accomplished through halogenation reactions, often employing reagents like N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination.
Industrial Production Methods
While specific industrial methods for mass production are less documented, the principles involve scaling up the lab-scale synthetic procedures with optimized reaction conditions, employing continuous flow processes to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, facilitated by oxidizing agents like hydrogen peroxide, resulting in higher oxidation state derivatives.
Reduction: : Reduction of certain functional groups within the compound can be achieved using agents such as lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at positions adjacent to the bromine and chlorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium hydride for nucleophilic substitutions, sulfuryl chloride for electrophilic substitutions.
Major Products Formed
Oxidation Products: : Derivatives with increased oxidation states, such as sulfoxides or sulfones.
Reduction Products: : Reduced forms of the compound, with simpler functional groups.
Substitution Products: : Varied substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has extensive applications in scientific research:
Chemistry: : It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: : In biological studies, it can act as a probe to study biochemical pathways and enzyme interactions.
Industry: : Used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through specific interactions at the molecular level:
Molecular Targets: : It targets enzymes and receptors due to its unique ring structure and halogen atoms.
Pathways Involved: : Modulation of biochemical pathways involving nucleophilic and electrophilic interactions.
Comparison with Similar Compounds
Compared to other benzofuro[3,2-d]pyrimidine derivatives, 6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one stands out due to its specific halogenation pattern, which significantly influences its chemical reactivity and biological activity.
Similar Compounds
6-Bromo[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
6-Bromo-8-fluoro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Properties
IUPAC Name |
6-bromo-8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2O2/c11-6-2-4(12)1-5-7-9(16-8(5)6)10(15)14-3-13-7/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPJYQDHVWUMJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(O2)C(=O)NC=N3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)
![2H,4H,5H,6H-furo[3,2-b]pyridin-2-one](/img/structure/B1451178.png)

![6-methoxy[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451182.png)
![3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1451184.png)
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1451185.png)

![2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol](/img/structure/B1451187.png)
![2-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1451188.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1451191.png)


![2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride](/img/structure/B1451196.png)
